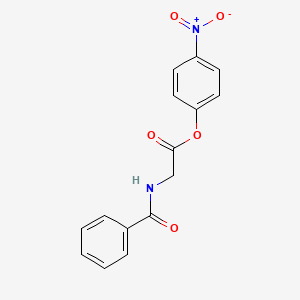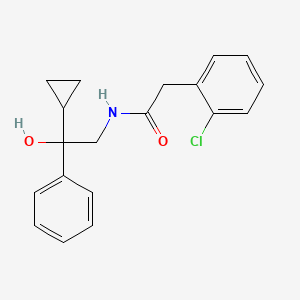![molecular formula C15H9Cl2N3 B2929654 2-([1,1'-Biphenyl]-3-yl)-4,6-dichloro-1,3,5-triazine CAS No. 1402225-89-1](/img/structure/B2929654.png)
2-([1,1'-Biphenyl]-3-yl)-4,6-dichloro-1,3,5-triazine
カタログ番号 B2929654
CAS番号:
1402225-89-1
分子量: 302.16
InChIキー: RURFAZNYUZFHSC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of similar compounds often involves analysis using techniques such as NMR, IR, and UV-Vis spectroscopy . These techniques can provide information about the connectivity of atoms in the molecule, the types of bonds present, and the electronic structure .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be complex and varied, depending on the specific compound and the conditions . They might involve various types of organic reactions, including substitutions, additions, and eliminations .Physical And Chemical Properties Analysis
Physical and chemical properties of similar compounds can be determined using various techniques. These properties might include density, color, hardness, melting and boiling points, and electrical conductivity .科学的研究の応用
Electronic and Photophysical Properties
- Electron Transport Materials for OLEDs : Star-shaped 1,3,5-triazine derivatives, including those similar to the requested compound, have been synthesized for use as electron transport-type host materials in green phosphorescent organic light-emitting devices (OLEDs). These materials exhibit notable morphological, thermal, and photophysical properties and good electron mobilities, contributing to high external quantum efficiency and power efficiency in OLEDs (Chen et al., 2009).
Environmental and Material Science
- Microporous Polymers for CO2 Adsorption : Microporous polymers based on 1,3,5-triazine units, synthesized through the Friedel-Crafts reaction, show high CO2 adsorption capacity. These polymers, created using triazine compounds, demonstrate potential in environmental applications like CO2 capture (Lim et al., 2012).
Antimicrobial Applications
- Antimicrobial Activities of Triazine Derivatives : Triazine derivatives have been studied for their antimicrobial properties. This research indicates potential applications in developing new antimicrobial agents (Bektaş et al., 2007).
Dendrimeric Complexes and Magnetic Behavior
- Dendrimeric Complexes : Research has been conducted on dendrimeric melamine cored complexes capped with triazine derivatives. These studies explore the synthesis, characterization, and magnetic behaviors of these complexes, contributing to advancements in materials science (Uysal & Koç, 2010).
OLED Improvement
- Improving OLED Performance : Triazine compounds have been used to enhance the driving voltages, power conversion efficiencies, and operational stability of OLEDs. This application demonstrates the role of triazine derivatives in improving electronic device performance (Matsushima et al., 2010).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2,4-dichloro-6-(3-phenylphenyl)-1,3,5-triazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2N3/c16-14-18-13(19-15(17)20-14)12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RURFAZNYUZFHSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=NC(=NC(=N3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-([1,1'-Biphenyl]-3-yl)-4,6-dichloro-1,3,5-triazine | |
CAS RN |
1402225-89-1 |
Source


|
| Record name | 2-([1,1'-Biphenyl]-3-yl)-4,6-dichloro-1,3,5-triazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![ethyl 3-carbamoyl-2-(3-phenylsulfanylpropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2929571.png)

![3-ethyl-2-((3-fluorobenzyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2929575.png)

![N-[1-[1-(2-Chloro-6-fluorobenzoyl)pyrrolidin-3-yl]pyrazol-4-yl]acetamide](/img/structure/B2929578.png)


![2-Methyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B2929583.png)
![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide](/img/structure/B2929584.png)
![2-(4-(azepan-1-ylsulfonyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2929585.png)
![5-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one](/img/structure/B2929587.png)
![N-[4-(3,3-dimethyl-2-oxoazetidin-1-yl)phenyl]acetamide](/img/structure/B2929591.png)

